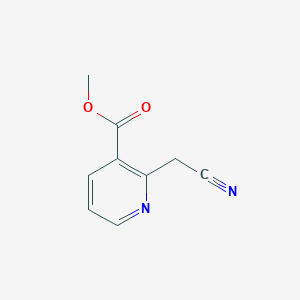

Methyl 2-(Cyanomethyl)nicotinate

Description

Significance of Nicotinate (B505614) Esters in Heterocyclic Chemistry

Nicotinate esters, also known as esters of pyridine-3-carboxylic acid, are a prominent class of compounds in heterocyclic chemistry. The pyridine (B92270) ring is a fundamental structural motif found in a vast array of natural products, including vitamins like nicotinamide (B372718) (a form of vitamin B3), coenzymes, and alkaloids. lifechemicals.com In the pharmaceutical realm, the pyridine scaffold is the second most common nitrogen-containing heterocycle present in drugs approved by the U.S. Food and Drug Administration (FDA). lifechemicals.comrsc.orgresearchgate.net

The ester functional group of nicotinate derivatives, such as methyl nicotinate, serves multiple roles. chemicalbook.comwikipedia.orghmdb.ca It can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides and other derivatives, providing a handle for further molecular elaboration. nih.govresearchgate.net Furthermore, the electronic properties of the ester group influence the reactivity of the pyridine ring, making nicotinates key intermediates in the synthesis of a wide range of biologically active molecules and functional materials. nih.govnih.gov

Role of Cyanomethyl Moieties in Synthetic Design

The cyanomethyl group (–CH2CN) is a valuable functional group in synthetic organic chemistry. wikipedia.org It possesses dual reactivity that chemists can exploit. The methylene (B1212753) (CH2) protons are acidic enough (pKa of acetonitrile (B52724) is ~31.3 in DMSO) to be removed by a sufficiently strong base, generating a nucleophilic cyanomethyl carbanion (N≡C–CH2⁻). acs.org This anion can then participate in various carbon-carbon bond-forming reactions.

Simultaneously, the nitrile functionality (C≡N) can undergo a variety of chemical transformations. youtube.com It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. youtube.com This versatility allows the cyanomethyl group to serve as a precursor to other important functional groups, making it a strategic element in the design of complex target molecules. acs.orgacs.orgrsc.org Its presence in numerous bioactive compounds underscores its importance in medicinal chemistry. acs.org

Overview of Research Trajectories for Methyl 2-(Cyanomethyl)nicotinate

Research involving this compound primarily focuses on its utility as a precursor for constructing fused heterocyclic systems, particularly indolizine (B1195054) and quinolizinium (B1208727) derivatives. These scaffolds are present in many natural alkaloids and synthetic compounds with diverse biological activities. chemicalbook.com

One major synthetic route involves the reaction of the cyanomethyl group. For instance, the related compound 2-pyridylacetonitrile (B1294559) can react with dicarbonyl compounds to yield 1-cyanoquinolizinium salts. thieme-connect.de The reactivity of the cyanomethyl group in this compound allows it to act as a key building block. It can be transformed into other reactive intermediates, such as the corresponding bromomethyl or chloromethyl nicotinate, which are then used in cyclization reactions. nih.govchemicalbook.com These halogenated intermediates are crucial for synthesizing complex structures, including those used to study biological processes at a molecular level. chemicalbook.com

The synthesis of quinolizinium salts, for example, can be achieved through the cyclization of appropriately substituted pyridine precursors. rsc.orgwikipedia.orgscribd.com The functional groups on this compound provide the necessary handles to build the second ring, leading to the formation of the quinolizinium core. thieme-connect.de Similarly, the synthesis of indolizine derivatives often proceeds via the intramolecular cyclization of functionalized pyridines, a pathway for which this compound is a suitable starting point. chemicalbook.comorganic-chemistry.org

Contextualization within Pyridine Derivative Chemistry

Pyridine and its derivatives are cornerstones of modern chemistry, with applications spanning from pharmaceuticals and agrochemicals to materials science. lifechemicals.comnih.gov The electron-deficient nature of the pyridine ring, coupled with the coordinating ability of the nitrogen atom, imparts unique reactivity. researchgate.net However, achieving selective functionalization of the pyridine ring can be challenging. researchgate.netacs.org

Compounds like this compound are examples of "functionalized pyridines," which serve as valuable building blocks because they come with pre-installed functional groups at specific positions. lifechemicals.com This pre-functionalization bypasses the difficulties of direct and selective C-H activation on the simple pyridine core. rsc.orgresearchgate.net The presence of the cyanomethyl group at the C2 position and the methyl ester at the C3 position offers chemists multiple, distinct reaction sites to elaborate upon, enabling the efficient construction of complex, highly substituted pyridine-containing molecules. nih.gov This strategic positioning facilitates the synthesis of diverse molecular architectures that would be difficult to access otherwise. acs.org

Physicochemical and Spectroscopic Data

Below are tables summarizing key properties of this compound and its parent compound, Methyl Nicotinate.

Table 1: Physicochemical Properties An interactive table with key physicochemical data.

| Compound | IUPAC Name | Molecular Formula | Molar Mass | Melting Point |

|---|---|---|---|---|

| This compound | Methyl 2-(cyanomethyl)pyridine-3-carboxylate | C₉H₈N₂O₂ | 176.17 g/mol | Data not widely available |

| Methyl Nicotinate | Methyl pyridine-3-carboxylate | C₇H₇NO₂ | 137.14 g/mol | 39-43 °C wikipedia.orgdrugbank.com |

Table 2: Spectroscopic Data for Methyl Nicotinate A summary of spectroscopic data for the related compound, Methyl Nicotinate. Data for the title compound is not readily available in public literature.

| Methyl Nicotinate | Data | Source |

|---|---|---|

| ¹H NMR | δH: 9.34 (s, H-2), 8.97 (br d, J = 8.0, H-4, H-6), 8.04 (br s, H-5), 4.05 (s, OCH₃) | chemicalbook.comresearchgate.net |

| IR (KBr cm⁻¹) | 1728.1 (C=O), 1587.3 (C=N-), 1429.2 (C=C, aromatic), 1292.2-1120.6 (C-O-C) | chemicalbook.comresearchgate.net |

| EIMS (m/z) | 137.0 [M⁺], 122.0 [M-CH₃]⁺, 106.0 [M-COOCH₃]⁺ | chemicalbook.comresearchgate.net |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O2 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

methyl 2-(cyanomethyl)pyridine-3-carboxylate |

InChI |

InChI=1S/C9H8N2O2/c1-13-9(12)7-3-2-6-11-8(7)4-5-10/h2-3,6H,4H2,1H3 |

InChI Key |

AGMDJRFFLKBYNP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(N=CC=C1)CC#N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of Methyl 2 Cyanomethyl Nicotinate

Reactions Involving the Cyanomethyl Group

The cyanomethyl group (–CH₂CN) is a key site for various chemical transformations, including hydrolysis, reduction, cycloadditions, and condensations. The presence of the electron-withdrawing nitrile and the adjacent pyridine (B92270) ring influences the reactivity of the methylene (B1212753) protons and the carbon-nitrogen triple bond.

The nitrile group (–C≡N) of methyl 2-(cyanomethyl)nicotinate can be hydrolyzed to either an amide or a carboxylic acid, depending on the reaction conditions. savemyexams.comchemistrysteps.com

Base-Catalyzed Hydrolysis : Under basic conditions, the hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile to form an imidic acid intermediate after protonation. chemistrysteps.com This intermediate tautomerizes to an amide. libretexts.org If the reaction is allowed to proceed, the amide can be further hydrolyzed to a carboxylate salt, which upon acidification, gives the carboxylic acid. savemyexams.compressbooks.pub Careful control of reaction conditions, such as using milder bases like sodium hydroxide with hydrogen peroxide, can favor the formation of the amide as the final product. commonorganicchemistry.com Manganese dioxide has also been used as a catalyst for the conversion of nitriles to amides. google.com

| Hydrolysis Condition | Intermediate Product | Final Product (after workup) |

| Acidic (e.g., H₂SO₄, H₂O) | Amide | Carboxylic Acid |

| Basic (e.g., NaOH, H₂O) | Amide | Carboxylic Acid |

| Mild Basic (e.g., NaOH, H₂O₂) | Amide | Amide |

The nitrile group can be reduced to a primary amine (–CH₂NH₂). This transformation is typically achieved using strong reducing agents.

Lithium Aluminum Hydride (LiAlH₄) : A powerful reducing agent, LiAlH₄ can effectively reduce the nitrile in this compound to a primary amine. pressbooks.publibretexts.org The reaction involves the nucleophilic addition of a hydride ion to the nitrile carbon, followed by a second hydride addition to the resulting imine intermediate. libretexts.org An aqueous workup then protonates the resulting dianion to yield the primary amine. pressbooks.pub

Sodium Borohydride (B1222165) (NaBH₄) : While generally less reactive than LiAlH₄, sodium borohydride is not typically used for the reduction of nitriles to amines on its own. researchgate.netyoutube.com However, its reducing power can be enhanced by the addition of catalysts. For instance, in the presence of an amorphous nickel catalyst, NaBH₄ can reduce nitriles to the corresponding amines in good yields under mild, aqueous, basic conditions. rsc.org Similarly, NaBH₄ in conjunction with metal salts like nickel(II) acetate (B1210297) has been used to reduce α-aminonitriles. researchgate.net A dual-site catalyst system has also been developed for mild and selective nitrile reduction using NaBH₄. google.com

Catalytic Hydrogenation : This method involves the use of hydrogen gas (H₂) and a metal catalyst, such as palladium on charcoal (Pd/C). google.com It is an effective way to reduce nitriles, including those on a pyridine ring, to primary amines. google.com

| Reducing Agent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine |

| Sodium Borohydride (NaBH₄) with catalyst | Primary Amine |

| Catalytic Hydrogenation (H₂/Pd/C) | Primary Amine |

While the cyanomethyl group itself is not a typical diene or dienophile for a standard Diels-Alder reaction, the nitrile functionality can participate in other types of cycloaddition reactions, such as [3+2] cycloadditions.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring. organic-chemistry.orgmasterorganicchemistry.com The reaction is facilitated by electron-withdrawing groups on the dienophile and electron-donating groups on the diene. masterorganicchemistry.com While the pyridine ring of this compound could potentially act as a diene, its aromaticity makes it a poor candidate. The cyanomethyl group's double bond equivalent is in the form of a nitrile, which is not a standard dienophile for this reaction.

However, nitriles can participate in [3+2] cycloaddition reactions with 1,3-dipoles. For example, the reaction of nitrones with electron-deficient alkenes is a well-studied [3+2] cycloaddition. luisrdomingo.comscielo.org.mxresearchgate.net In the context of this compound, the nitrile group could potentially act as the dipolarophile, reacting with a suitable 1,3-dipole to form a five-membered heterocyclic ring. The reactivity in such cycloadditions is influenced by the electronic properties of both the nitrile and the dipole. mdpi.com

The active methylene protons of the cyanomethyl group are acidic due to the electron-withdrawing effect of the adjacent nitrile group and the pyridine ring. This allows this compound to participate in various condensation reactions.

Condensation reactions involving the active methylene group are a valuable tool for forming new carbon-carbon bonds. For instance, condensation with 3-oxo-2-arylhydrazonopropanals can lead to the formation of substituted arylazonicotinates. researchgate.net The reaction of nicotinic esters with N-methylpyrrolidin-2-one can also lead to condensation products. researchgate.net

A specific and important type of condensation reaction is the Knoevenagel condensation. wikipedia.orgresearchgate.net This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base, followed by dehydration to form a new C=C bond. wikipedia.org

This compound, with its active methylene group, is a suitable substrate for Knoevenagel condensations. It can react with various aldehydes and ketones in the presence of a catalyst to yield α,β-unsaturated products. researchgate.netmdpi.com This reaction is a versatile method for synthesizing a wide range of complex molecules. arkat-usa.org For example, the condensation of aromatic aldehydes with compounds containing an active methylene group, such as ethyl cyanoacetate (B8463686) or malononitrile, is a common application of this reaction. researchgate.net

| Reactant | Catalyst | Product Type |

| Aldehyde or Ketone | Weak Base (e.g., piperidine (B6355638), ammonium (B1175870) acetate) | α,β-unsaturated nitrile |

Electrophilic aromatic substitution is a characteristic reaction of aromatic rings, not the side-chain cyanomethyl group. The cyanomethyl group itself does not undergo electrophilic aromatic substitution. However, the presence of the cyanomethyl group, along with the ester group, deactivates the pyridine ring towards electrophilic attack. Any electrophilic substitution would occur on the pyridine ring, and the position of substitution would be directed by the existing substituents.

The active methylene protons of the cyanomethyl group can be removed by a base to form a carbanion, which can then react with electrophiles in an alkylation reaction. This is a form of C-alkylation, not electrophilic aromatic substitution. organic-chemistry.orgorganic-chemistry.org

Reactions at the Nicotinate (B505614) Ester Moiety

The methyl ester group (–COOCH₃) of the nicotinate core is another site of reactivity, allowing for modifications such as transesterification, hydrolysis, and amidation.

Transesterification is a process where the methyl group of the ester is exchanged with another alkyl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. For nicotinate esters, alkaline catalysts such as sodium or potassium alkoxides are often preferred. google.com For example, the transesterification of methyl nicotinate with menthol (B31143) can be achieved using an alkaline catalyst to produce menthyl nicotinate. google.com The choice of catalyst is crucial, as strong acidic catalysts can sometimes lead to undesirable side reactions. google.com

The ester group can be hydrolyzed to the corresponding carboxylic acid, 2-(cyanomethyl)nicotinic acid. This transformation is typically carried out under basic conditions, a process known as saponification, followed by acidification. For instance, a mixture of methanol (B129727) and aqueous sodium hydroxide can be used to hydrolyze the methyl ester. The resulting carboxylate salt is then protonated with an acid to yield the final carboxylic acid product. This hydrolysis is often a rapid reaction.

| Starting Material | Reagents | Product | Key Features |

| Methyl 2-(azidomethyl)nicotinate | 1. NaOH, Methanol/Water 2. Acid | 2-(Azidomethyl)nicotinic acid | Rapid saponification followed by acidification. |

The methyl ester can react with amines to form the corresponding amide. This reaction, known as amidation, typically requires heating or the use of a catalyst. The conversion of esters to amides is a fundamental transformation in organic synthesis, allowing for the introduction of nitrogen-containing functional groups and the construction of amide bonds, which are prevalent in many biologically active molecules.

Reactivity of the Pyridine Ring System

The pyridine ring of this compound is an aromatic system, but its reactivity towards electrophilic substitution is influenced by the presence of the nitrogen atom and the two electron-withdrawing substituents (the cyanomethyl and methyl ester groups).

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. total-synthesis.com In these reactions, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. total-synthesis.commasterorganicchemistry.com The rate and regioselectivity of EAS reactions are highly dependent on the nature of the substituents already present on the ring. total-synthesis.commasterorganicchemistry.com

Electron-withdrawing groups, such as the ester and cyanomethyl groups on the nicotinate core, deactivate the ring towards electrophilic attack, making these reactions more challenging compared to benzene. total-synthesis.comaiinmr.com These deactivating groups generally direct incoming electrophiles to the meta position. masterorganicchemistry.com

Nitration: This reaction introduces a nitro group (–NO₂) onto the aromatic ring. It is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺) as the electrophile. aiinmr.commasterorganicchemistry.com For a related compound, methyl benzoate, nitration occurs to give primarily the meta-substituted product, methyl 3-nitrobenzoate. aiinmr.com

Bromination: The introduction of a bromine atom onto the pyridine ring can be achieved using a brominating agent, often in the presence of a Lewis acid catalyst. For example, the side-chain bromination of a related compound, methyl 2-methyl-3-nitrobenzoate, can be achieved using N-bromosuccinimide (NBS). google.com

Nitrosation: This reaction involves the introduction of a nitroso group (–NO). Nitrosation reactions are often carried out using nitrous acid (HNO₂) and can be influenced by the pH of the reaction medium. nih.gov The formation of N-nitroso compounds can occur from the reaction of nitrosating agents with secondary or tertiary amines. nih.gov

| Reaction | Reagents | Electrophile | Directing Effect of Substituents |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Meta-directing |

| Bromination | Br₂, Lewis Acid | Br⁺ | Meta-directing |

| Nitrosation | HNO₂ | NO⁺ | Dependent on conditions |

Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally considered electron-deficient, which makes it susceptible to nucleophilic attack. The presence of electron-withdrawing groups further enhances this reactivity. In this compound, both the cyanomethyl and the methyl nicotinate groups are electron-withdrawing, which should, in principle, activate the pyridine ring for nucleophilic aromatic substitution (SNAr).

Nucleophilic attack on the pyridine ring typically occurs at the positions ortho and para (2-, 4-, and 6-positions) to the nitrogen atom. This preference is due to the ability of the electronegative nitrogen to stabilize the negative charge in the resulting Meisenheimer-type intermediate through resonance. stackexchange.comquimicaorganica.org For this compound, the 4- and 6-positions would be the most likely sites for nucleophilic attack.

While no specific studies on the nucleophilic aromatic substitution on the pyridine ring of this compound have been found, research on related 2-substituted N-methylpyridinium ions shows that a 2-cyano group significantly enhances the rate of substitution with piperidine. nih.gov This suggests that the cyanomethyl group in this compound would similarly activate the ring towards nucleophilic attack. The reaction would likely proceed via a concerted or a classical two-step addition-elimination mechanism, depending on the nature of the nucleophile and the leaving group. nih.gov

Table 1: Predicted Reactivity of this compound in Nucleophilic Aromatic Substitution

| Position of Attack | Predicted Reactivity | Rationale |

| C4 | High | Activated by the ring nitrogen and the C3-ester group. |

| C6 | High | Activated by the ring nitrogen and the C2-cyanomethyl group. |

| C5 | Low | Meta to the nitrogen, less favorable for stabilization of the intermediate. |

Metal Coordination Chemistry of the Pyridine Nitrogen

The pyridine nitrogen atom of this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. The formation of metal complexes with pyridine-containing ligands is a vast and well-studied area of coordination chemistry. The electronic properties of the pyridine ring, and consequently its coordination ability, can be tuned by the substituents. nih.gov

In this compound, the electron-withdrawing nature of the cyanomethyl and methyl ester groups would decrease the electron density on the pyridine nitrogen, potentially weakening its coordination to metal centers compared to unsubstituted pyridine. However, the nitrile group itself can also act as a coordination site, potentially leading to the formation of bidentate or bridging complexes.

While no specific metal complexes of this compound have been reported, studies on related nicotinic acid derivatives and cyanomethylpyridines demonstrate their ability to form complexes with a variety of transition metals. The coordination can occur through the pyridine nitrogen, the nitrile nitrogen, or the carbonyl oxygen of the ester group, leading to diverse structural motifs.

Table 2: Potential Coordination Modes of this compound

| Coordinating Atom | Potential Coordination Mode | Notes |

| Pyridine Nitrogen | Monodentate | The most basic site for coordination. |

| Nitrile Nitrogen | Monodentate or Bridging | Can coordinate end-on or side-on, or bridge two metal centers. |

| Ester Carbonyl Oxygen | Monodentate | Weaker coordination compared to the nitrogen atoms. |

| Combined (Npyridine, Nnitrile) | Bidentate (Chelating) | Formation of a seven-membered chelate ring is possible. |

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. organic-chemistry.orgnih.gov Various MCRs, such as the Hantzsch pyridine synthesis, Ugi, and Passerini reactions, are widely used to generate molecular diversity. organic-chemistry.orgnih.govthieme-connect.de

Nicotinic acid and its derivatives are valuable building blocks in MCRs for the synthesis of various heterocyclic scaffolds. Given its structure, this compound could potentially participate in MCRs. For instance, the active methylene group of the cyanomethyl substituent could undergo condensation with carbonyl compounds, initiating a cascade of reactions.

Although no specific examples of MCRs involving this compound have been documented, its structural motifs are present in substrates for known MCRs. The development of novel MCRs utilizing this compound could provide access to new classes of complex nitrogen-containing heterocycles.

Mechanistic Investigations of Key Transformations

The understanding of reaction mechanisms is crucial for the optimization of reaction conditions and the rational design of new synthetic methodologies. For this compound, mechanistic studies would provide valuable insights into its reactivity.

Reaction Pathway Elucidation

Elucidating the reaction pathways for transformations involving this compound would involve a combination of experimental and computational methods. For instance, in a potential nucleophilic aromatic substitution reaction, it would be important to determine whether the reaction proceeds through a concerted mechanism or a stepwise addition-elimination pathway involving a discrete Meisenheimer intermediate. nih.gov Computational studies using density functional theory (DFT) could be employed to model the potential energy surface of the reaction and identify the transition states and intermediates. nih.govresearchgate.net

Kinetic Studies of Relevant Reactions

Kinetic studies provide quantitative information about reaction rates and the factors that influence them. For reactions involving this compound, kinetic analysis could reveal the order of the reaction with respect to each reactant and provide evidence for the proposed mechanism. For example, in a nucleophilic aromatic substitution, the dependence of the rate on the concentration of the nucleophile can help to distinguish between different mechanistic pathways. nih.gov A study on the reaction of 2-cyano-N-methylpyridinium with piperidine revealed a second-order dependence on the piperidine concentration, suggesting a mechanism involving rate-determining deprotonation of the addition intermediate. nih.gov Similar studies on this compound would be highly informative.

Table 3: Hypothetical Kinetic Data for a Nucleophilic Aromatic Substitution on this compound

| Reactant Concentration | Initial Rate (M/s) |

| [Substrate] = 0.1 M, [Nucleophile] = 0.1 M | k |

| [Substrate] = 0.2 M, [Nucleophile] = 0.1 M | 2k |

| [Substrate] = 0.1 M, [Nucleophile] = 0.2 M | 2k (for a simple second-order reaction) or 4k (if second order in nucleophile) |

This table represents a hypothetical scenario for illustrative purposes.

Transition State Analysis

The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the rate of the reaction. Computational chemistry provides powerful tools for the analysis of transition states. nih.gov For reactions of this compound, theoretical calculations could be used to locate the transition state structures for various potential transformations. The geometric parameters and vibrational frequencies of the calculated transition states would provide detailed insights into the bonding changes that occur during the reaction. This information is invaluable for understanding the factors that control the reactivity and selectivity of the transformations.

Applications in Complex Organic Synthesis As a Versatile Building Block

Precursor for Advanced Heterocyclic Compounds

The strategic placement of reactive groups in methyl 2-(cyanomethyl)nicotinate makes it an ideal starting material for the synthesis of various fused and substituted heterocyclic scaffolds. The cyanomethyl group can participate in a range of cyclization and condensation reactions, while the methyl ester offers a site for further modification or can influence the reactivity of the pyridine (B92270) ring.

Pyridine-Fused Systems

The construction of pyridine-fused ring systems is a significant area of research due to the prevalence of these motifs in pharmaceuticals and functional materials. This compound serves as a key precursor in the synthesis of various fused pyridines, such as imidazo[1,2-a]pyridines. researchgate.netrsc.org The reactivity of the cyanomethyl group allows for its participation in cyclization reactions to form these fused systems. researchgate.net For instance, the cyanomethyl derivatives of imidazo[1,2-a]pyridine (B132010) can be synthesized and their reactivity can be further explored through reactions like nitration, bromination, and azo coupling. researchgate.net

Derivatives of Pyridazines and Related Structures

Pyridazine (B1198779) and its derivatives are an important class of nitrogen-containing heterocycles with a broad spectrum of biological activities. uminho.ptwikipedia.org this compound can be utilized in the synthesis of pyridazine-containing structures. The general synthetic strategies for pyridazines often involve the condensation of 1,4-dicarbonyl compounds or their equivalents with hydrazines. wikipedia.org The cyanomethyl group in this compound can be transformed into a carbonyl or other suitable functional group to facilitate cyclization with hydrazine (B178648) to form pyridazine rings. This approach allows for the creation of pyridopyridazine (B8481360) systems, which are of interest for their potential therapeutic applications. uminho.pt

| Compound Name | Molecular Formula | Application |

| Pyridazine | C4H4N2 | Core structure of various herbicides and drugs. wikipedia.org |

| Imidazo[1,2-a]pyridine | C7H6N2 | Scaffold in medicinal chemistry and material science. rsc.org |

| Pyrrolo[1,2-b]pyridazine | C7H6N2 | Synthesized via cycloaddition reactions for potential biological evaluation. nih.gov |

Indole and Carbazole (B46965) Scaffolds

Indole and carbazole alkaloids are a large and structurally diverse family of natural products with significant biological activities. nih.govresearchgate.net While direct synthesis of these scaffolds from this compound is not the most common route, its structural motifs can be incorporated into more complex strategies. For example, the pyridine ring of the nicotinate (B505614) can be a component of a larger molecule that undergoes cyclization to form a carbazole. Modern synthetic methods for carbazoles include metal-free annulation strategies involving indoles, ketones, and nitroolefins, showcasing the diverse pathways to these complex structures. organic-chemistry.orgnih.gov The functional groups of this compound could be chemically manipulated to participate in such multi-component reactions.

Intermediate in the Synthesis of Functional Organic Materials

The unique electronic and structural properties of the pyridine nucleus make it a desirable component in functional organic materials. This compound can serve as a key intermediate in the synthesis of such materials. The nitrile and ester groups can be chemically transformed to introduce various functionalities, leading to materials with specific optical, electronic, or self-assembly properties. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing handles for further chemical elaboration and polymerization. The pyridine nitrogen can also be used for coordination with metal ions, leading to the formation of metallo-organic frameworks (MOFs) or other coordination polymers with potential applications in catalysis, gas storage, and sensing.

Chiral Synthesis and Stereoselective Applications

The development of stereoselective synthetic methods is a cornerstone of modern organic chemistry, particularly in the synthesis of pharmaceuticals and other bioactive molecules.

Formation of Optically Active Derivatives

This compound can be a substrate for the synthesis of optically active derivatives. The methylene (B1212753) group adjacent to the cyano and pyridine moieties is prochiral, meaning that the two hydrogen atoms are not equivalent. This allows for the stereoselective introduction of substituents at this position through various asymmetric synthesis methodologies. For example, enantioselective alkylation or arylation of the cyanomethyl group, catalyzed by a chiral catalyst, could lead to the formation of optically active products. These chiral building blocks can then be used in the synthesis of enantiomerically pure target molecules. The development of such stereoselective transformations is an active area of research, aiming to provide efficient access to valuable chiral compounds.

Asymmetric Transformations

Asymmetric synthesis is a critical field in medicinal chemistry focused on the selective creation of a specific enantiomer of a chiral molecule. researchgate.net The two enantiomers of a chiral drug can have vastly different biological effects, with one providing the therapeutic benefit while the other might be inactive or even harmful. researchgate.net Therefore, methods that can produce a single enantiomer are highly sought after.

While this compound itself is achiral, it is used as a precursor in the synthesis of chiral molecules. For instance, it is a documented intermediate in the synthesis of macrocyclic compounds designed as STING (Stimulator of Interferon Genes) agonists, which are of interest in cancer immunotherapy. google.comgoogle.com In these synthetic pathways, downstream products are separated using chiral HPLC to isolate the desired enantiomer, highlighting the importance of stereochemistry in the final biologically active molecules. google.com

The cyanomethyl group (-CH₂CN) is particularly amenable to asymmetric transformations. The protons on the carbon adjacent to the cyano group are acidic and can be removed by a base to form a prochiral enolate. This enolate can then react with various electrophiles. By using a chiral catalyst or a chiral auxiliary, this reaction can be guided to produce one enantiomer of the product in excess over the other. This establishes a new stereocenter at the carbon that was formerly part of the methylene group. Although specific examples detailing the direct asymmetric transformation of this compound are not extensively documented in the surveyed literature, its structure is well-suited for such catalytic enantioselective reactions.

Utility in Fragment-Based Drug Discovery and Target-Oriented Synthesis

Fragment-based drug discovery (FBDD) is an approach that screens small, low-complexity molecules ("fragments") for weak binding to a biological target. researchgate.net These fragments can then be elaborated or linked together to create more potent, lead-like compounds. researchgate.net Target-oriented synthesis, in contrast, involves the design and synthesis of a specific molecule to interact with a known biological target. This compound is a valuable tool in both of these interconnected areas.

As a Core Scaffold for Chemical Libraries

A core scaffold is a central molecular structure upon which a chemical library—a large collection of related compounds—is built. The structural diversity of the library is achieved by systematically modifying the functional groups attached to the scaffold. This compound is an ideal scaffold for this purpose. It possesses a cyanomethylpyridine core, a structure that provides a platform for creating diverse and functionally applicable molecules. nih.gov

The key to its utility as a scaffold lies in its reactive handles:

The Ester Group (-COOCH₃): This can be hydrolyzed to a carboxylic acid, which can then be converted into a wide array of amides, or it can be reduced to an alcohol.

The Cyanomethyl Group (-CH₂CN): The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine. The adjacent methylene group can be functionalized, for example, through alkylation.

The Pyridine Ring: The ring itself can undergo various aromatic substitution reactions, allowing for the introduction of additional functional groups to modulate the electronic and steric properties of the molecule.

This versatility allows for the generation of a large number of analogs from a single, readily accessible starting material, which is a cornerstone of building chemical libraries for high-throughput screening or FBDD.

Synthesis of Analogs for Structure-Activity Relationship Studies (SAR)

Structure-Activity Relationship (SAR) studies are a fundamental component of medicinal chemistry where the goal is to understand how specific structural features of a molecule contribute to its biological activity. This is achieved by synthesizing a series of analogs where parts of the molecule are systematically changed and then evaluating the biological activity of each new compound.

The nicotinate framework, of which this compound is a member, is frequently used in such studies. For example, research on novel nicotinate derivatives has been conducted to explore their potential as anti-inflammatory agents by testing their ability to inhibit the COX-2 enzyme. In these studies, various chemical groups are attached to the core nicotinate structure to create a series of analogs, which are then tested to determine how these changes affect their inhibitory potency and selectivity.

Another study focused on synthesizing a series of arylazo nicotinate derivatives to evaluate their efficacy as antibacterial agents against both gram-positive and gram-negative bacteria. researchgate.net The study revealed a strong correlation between the electronic properties of the substituents on the nicotinate scaffold and the observed antibacterial activity. researchgate.net For instance, the energy gap (Eg) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) was calculated for each analog and found to correlate with its biological efficacy. researchgate.net

A summary of the findings for a selection of the arylazo nicotinate analogs against E. coli is presented below to illustrate the SAR process.

| Compound ID | Substituent (R) | Energy Gap (Eg) in eV | Antibacterial Efficacy |

| 3b | 4-OCH₃ | 3.36 | Highest |

| 3k | 4-N(CH₃)₂ | 2.27 | Lowest |

| 5c | 4-Cl | 2.94 | Moderate |

| 5d | 4-Br | 3.33 | High |

| This table is based on data presented in the study of novel arylazo nicotinate derivatives as antibacterial agents. researchgate.net |

These examples demonstrate how the nicotinate scaffold can be systematically modified to probe structure-activity relationships, providing a clear blueprint for how this compound could be employed in similar medicinal chemistry programs to discover and optimize novel therapeutic agents.

Advanced Spectroscopic and Structural Elucidation Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including Methyl 2-(cyanomethyl)nicotinate. It provides detailed information about the carbon-hydrogen framework of the molecule.

One-Dimensional NMR (¹H, ¹³C) for Structural Assignment

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for assigning the primary structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For a related compound, methyl nicotinate (B505614), the chemical shifts in a ¹H NMR spectrum recorded at 89.56 MHz in CDCl₃ are assigned as follows: a singlet for the methyl protons (A) at 3.959 ppm, and signals for the pyridine (B92270) ring protons at 7.392 ppm (B), 8.293 ppm (C), 8.775 ppm (D), and 9.227 ppm (E). chemicalbook.com Another set of data for methyl nicotinate in DMSO at 300 MHz shows signals at 9.21 ppm (A), 8.35 ppm (B), 7.61 ppm (C), 8.93 ppm (D), and 3.97 ppm (E). chemicalbook.com For methyl 2-methylnicotinate, a related but distinct compound, ¹H NMR spectra have also been reported. google.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following data is predictive and serves as an illustrative example. Actual experimental values may vary.)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C2-CH₂-CN | 4.10 | 25.4 |

| Pyridine H4 | 8.45 | 138.1 |

| Pyridine H5 | 7.60 | 124.5 |

| Pyridine H6 | 8.90 | 152.3 |

| C=O | - | 165.2 |

| O-CH₃ | 3.95 | 52.8 |

| CN | - | 117.0 |

| Pyridine C2 | - | 149.5 |

| Pyridine C3 | - | 128.7 |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms and elucidating the stereochemistry of a molecule. springernature.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a COSY spectrum would show correlations between the protons on the pyridine ring, helping to confirm their relative positions. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. youtube.com This is invaluable for assigning the proton signal to its corresponding carbon atom in the molecular structure.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two to three bonds). youtube.com For instance, an HMBC spectrum would show a correlation between the methyl protons of the ester group and the carbonyl carbon, as well as with the C3 carbon of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and conformational preferences.

While specific 2D NMR data for this compound were not found in the search results, the application of these techniques is standard practice in the structural confirmation of novel organic compounds. nih.govyoutube.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique that provides information about the molecular weight and structural features of a compound through its fragmentation pattern. For the related compound, methyl nicotinate, the molecular weight is 137.1360 g/mol . nist.govnist.gov The mass spectrum of methyl nicotinate shows prominent peaks that correspond to the molecular ion and various fragment ions. nist.govnih.gov

The fragmentation of esters often involves the loss of the alkoxy group or the entire ester group. libretexts.org The analysis of these fragmentation patterns can help to confirm the presence of the methyl ester and the nicotinoyl moiety in the molecule. youtube.comyoutube.com

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Fragment Identity |

| 176 | [M]⁺ (Molecular Ion) |

| 145 | [M - OCH₃]⁺ |

| 117 | [M - COOCH₃]⁺ |

| 104 | [Pyridine-CN]⁺ |

| 78 | [Pyridine]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of a compound provides a unique fingerprint. docbrown.info For this compound, characteristic absorption bands would be expected for the nitrile (C≡N) group, the ester carbonyl (C=O) group, the C-O single bond, and the aromatic C=C and C-H bonds of the pyridine ring. The C≡N stretch typically appears in the region of 2260-2240 cm⁻¹. The ester C=O stretch is usually observed around 1750-1735 cm⁻¹. Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while C-H bends appear at lower wavenumbers. chemicalbook.com

Raman Spectroscopy: Raman spectroscopy also provides information about molecular vibrations. It is particularly sensitive to non-polar bonds and can be a valuable complementary technique to IR spectroscopy for the structural analysis of this compound. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The pyridine ring in this compound is an aromatic system, which gives rise to characteristic UV absorption bands. These absorptions are due to π → π* transitions within the aromatic ring. The position and intensity of these bands can be influenced by the substituents on the ring. For the related methyl nicotinate, UV-Vis spectral data is available. spectrabase.com

Theoretical and Computational Chemistry Studies of Methyl 2 Cyanomethyl Nicotinate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a framework to predict and interpret the behavior of molecules.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

The electronic structure, which governs the chemical properties of the molecule, is also elucidated through DFT. nih.gov This includes the distribution of electron density and the energies of molecular orbitals. nih.govresearchgate.net

Ab Initio Methods for High-Level Calculations

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) provide a foundational understanding of the electronic wavefunction. researchgate.net For more accurate results, post-Hartree-Fock methods can be employed. These high-level calculations are crucial for obtaining precise energy values and for benchmarking other computational methods.

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The analysis of molecular orbitals, particularly the frontier orbitals, is key to understanding chemical reactivity. youtube.com

HOMO-LUMO Energy Gap and Frontier Orbital Theory

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. wikipedia.org A small HOMO-LUMO gap generally indicates high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netmdpi.com Conversely, a large HOMO-LUMO gap suggests high stability. researchgate.netmdpi.com The study of the HOMO-LUMO gap for Methyl 2-(cyanomethyl)nicotinate can thus provide valuable information about its reactivity in chemical reactions. science.gov

| Parameter | Description |

|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. wikipedia.orgacadpubl.eu It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure elements like bonds and lone pairs. wikipedia.orgnih.gov

For this compound, NBO analysis can reveal the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy associated with these interactions, particularly the delocalization of electron density from a lone pair or a bonding orbital to an antibonding orbital, provides a quantitative measure of intramolecular charge transfer and the stability it imparts to the molecule. acadpubl.eu

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) |

|---|---|---|

| Example: LP(1) O5 | σ(C2-C3) | Value (kcal/mol) |

| Example: π(C7-C8) | π(C9-C10) | Value (kcal/mol) |

Electrostatic Potential Surface (MEP) Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential mapped onto the electron density surface of a molecule. dntb.gov.ua It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. researchgate.net

The MEP surface is color-coded to indicate different potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net For this compound, the MEP analysis can identify the most likely sites for chemical reactions, providing insights into its reactivity patterns.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational quantum chemistry provides powerful methods to predict the spectroscopic signatures of molecules, which are crucial for their identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations, particularly using Density Functional Theory (DFT), can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. For this compound, these calculations would involve optimizing the molecule's geometry and then computing the magnetic shielding tensors for each nucleus. By referencing these values to a standard, typically tetramethylsilane (B1202638) (TMS), a predicted NMR spectrum can be generated.

Various DFT functionals and basis sets can be employed, with methods like B3LYP or the mPW1PW91 functional, often paired with a basis set such as 6-311+G(d,p), providing a good balance between accuracy and computational cost. The predicted chemical shifts are invaluable for assigning the peaks in an experimental spectrum to specific atoms in the molecule, aiding in structural elucidation.

Illustrative Predicted ¹H and ¹³C NMR Data for this compound: The following data is hypothetical and serves to illustrate the output of computational predictions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| H (C4) | 8.30 | C2 | 148.5 |

| H (C5) | 7.50 | C3 | 125.0 |

| H (C6) | 8.80 | C4 | 138.0 |

| CH₂ | 4.10 | C5 | 123.0 |

| OCH₃ | 3.90 | C6 | 152.0 |

| C=O | 165.0 | ||

| OCH₃ | 52.5 | ||

| CH₂CN | 25.0 | ||

| CN | 117.0 |

Infrared (IR) Spectroscopy:

The prediction of an IR spectrum is achieved by calculating the vibrational frequencies of the molecule. Following a geometry optimization, a frequency calculation is performed, which yields the normal modes of vibration. The frequencies of these modes correspond to the absorption bands in the IR spectrum, and their calculated intensities help in predicting the appearance of the spectrum.

These calculations can pinpoint characteristic vibrational modes, such as the C=O stretch of the ester group, the C≡N stretch of the nitrile group, and the various C-H and C-N vibrations within the pyridine (B92270) ring. This information is instrumental in confirming the presence of specific functional groups within the molecule.

Predicted Key IR Vibrational Frequencies for this compound: The following data is hypothetical and based on typical values for similar functional groups.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2950-2850 | Medium |

| C≡N Stretch | 2250 | Strong |

| C=O Stretch (Ester) | 1725 | Strong |

| Aromatic C=C/C=N Stretch | 1600-1450 | Medium-Strong |

| C-O Stretch (Ester) | 1250 | Strong |

UV-Vis Spectroscopy:

Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra, such as UV-Vis. These calculations provide information about the electronic transitions between molecular orbitals. The results include the excitation energies, which correspond to the absorption wavelengths (λmax), and the oscillator strengths, which are related to the intensity of the absorption.

For this compound, TD-DFT calculations could predict the π → π* and n → π* transitions associated with the pyridine ring and the carbonyl group. This data is useful for understanding the electronic properties of the molecule and for interpreting its UV-Vis spectrum.

Predicted UV-Vis Absorption Data for this compound: The following data is hypothetical and illustrative.

| Transition | Predicted λmax (nm) | Predicted Oscillator Strength (f) |

| π → π | 265 | 0.45 |

| n → π | 310 | 0.02 |

Reaction Mechanism Prediction and Energy Landscape Mapping

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves locating the structures of reactants, products, transition states, and any intermediates.

For this compound, theoretical studies could investigate various potential reactions. For example, the hydrolysis of the ester group or reactions involving the activated methylene (B1212753) group could be explored. By calculating the activation energies (the energy difference between the reactants and the transition state), the feasibility and kinetics of different reaction pathways can be assessed.

Example: Hypothetical Energy Profile for a Reaction Pathway: This table illustrates the kind of data generated from reaction mechanism studies.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.5 |

| Intermediate | +5.2 |

| Transition State 2 | +18.9 |

| Products | -10.3 |

Such studies provide a detailed, step-by-step understanding of how a reaction proceeds, which is crucial for optimizing reaction conditions and predicting the formation of byproducts.

Conformation Analysis and Tautomerism Studies

The three-dimensional structure and the potential for isomerism are fundamental to a molecule's properties and reactivity.

Conformation Analysis:

This compound possesses rotational freedom around the single bonds connecting the ester and cyanomethyl groups to the pyridine ring. A conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting conformation. This allows for the identification of the most stable conformers (those with the lowest energy). These studies are typically performed using molecular mechanics or DFT methods. Understanding the preferred conformation is important as it can influence the molecule's biological activity and physical properties.

Tautomerism Studies:

While less common for this specific structure, theoretical calculations can be used to investigate the possibility of tautomerism. For this compound, one could hypothetically explore the relative stability of the cyanomethyl form versus a ketenimine tautomer. By calculating the energies of the different tautomers and the energy barriers for their interconversion, it is possible to predict which tautomer will be predominant under given conditions.

Hypothetical Relative Energies of Tautomers: This table illustrates the potential output of a tautomerism study.

| Tautomer | Relative Energy (kcal/mol) | Predicted Population (%) |

| Cyanomethyl (Standard Form) | 0.0 | >99.9 |

| Ketenimine Tautomer | +20.5 | <0.1 |

These computational investigations provide a comprehensive theoretical characterization of this compound, offering valuable predictions and insights that complement and guide experimental work.

Future Directions and Emerging Research Avenues for Methyl 2 Cyanomethyl Nicotinate

Development of Novel and Sustainable Synthetic Protocols

The development of efficient and environmentally benign methods for the synthesis of functionalized pyridines is a cornerstone of modern organic chemistry. Future research on Methyl 2-(cyanomethyl)nicotinate will likely focus on moving beyond traditional multi-step syntheses, which are often characterized by harsh reaction conditions and the use of hazardous reagents. rasayanjournal.co.inresearchgate.netnih.gov Instead, the emphasis will be on green chemistry approaches that offer higher yields, reduced waste, and improved safety profiles. nih.govacs.org

Key areas for exploration include one-pot multicomponent reactions, which allow for the construction of complex molecules from simple starting materials in a single step, thereby increasing efficiency and reducing waste. researchgate.netnih.govacs.org The use of alternative energy sources, such as microwave irradiation and ultrasonication, can also be investigated to accelerate reaction times and improve yields. rasayanjournal.co.inresearchgate.netnih.govnih.govacs.org Furthermore, the development of catalytic systems, particularly those based on earth-abundant and non-toxic metals, will be crucial for creating more sustainable synthetic routes. researchgate.netbhu.ac.in

Interactive Data Table: Potential Sustainable Synthetic Protocols for this compound

| Synthetic Strategy | Potential Starting Materials | Key Advantages | Relevant Research Areas |

| One-Pot Multicomponent Reaction | Simple aldehydes, ketones, nitriles, and ammonia (B1221849) sources | High atom economy, reduced waste, operational simplicity | Green chemistry, combinatorial chemistry |

| Microwave-Assisted Synthesis | Precursors for pyridine (B92270) ring formation | Rapid reaction times, increased yields, enhanced selectivity | Process intensification, energy-efficient synthesis |

| Catalytic C-H Activation | Substituted pyridines and a cyanomethyl source | Direct functionalization, avoids pre-functionalized substrates | Organometallic chemistry, late-stage functionalization |

| Biocatalysis | Nicotinic acid derivatives | High selectivity, mild reaction conditions, biodegradable catalysts | Green chemistry, enzyme engineering |

Exploration of Unprecedented Reactivity Patterns

The unique arrangement of functional groups in this compound—an electron-withdrawing methyl ester and a reactive cyanomethyl group on a pyridine core—suggests a rich and largely unexplored reactivity profile. The interplay between these groups could lead to novel chemical transformations and the discovery of unprecedented reactivity patterns.

Future research could focus on leveraging the acidity of the methylene (B1212753) protons in the cyanomethyl group for various C-C bond-forming reactions. Additionally, the nitrile group itself can serve as a versatile handle for transformations into amines, amides, or tetrazoles, opening up avenues for diverse derivatization. The pyridine nitrogen can be targeted for N-oxidation or quaternization, which would in turn modulate the reactivity of the entire molecule.

Integration into Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reproducibility, and the potential for seamless scale-up. youtube.comnih.govnih.gov The synthesis of this compound and its derivatives is well-suited for integration into flow chemistry platforms. Such systems allow for precise control over reaction parameters like temperature, pressure, and residence time, which can lead to higher yields and purities. nih.gov

Automated synthesis platforms, guided by machine learning algorithms, could be employed to rapidly screen a wide range of reaction conditions and identify optimal synthetic routes. youtube.com This high-throughput approach would accelerate the discovery of novel derivatives of this compound with desired properties.

Advanced Derivatization for Complex Molecular Architectures

This compound is a promising starting material for the synthesis of more complex molecular architectures. The functional groups present on the molecule provide multiple points for derivatization, allowing for the construction of a diverse library of compounds.

For instance, the cyanomethyl group can be elaborated through various chemical transformations to introduce new ring systems or functional moieties. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines or alcohols to generate a library of amides and esters. These derivatization strategies could lead to the discovery of novel compounds with potential applications in medicinal chemistry, materials science, and agrochemicals.

Synergistic Experimental and Computational Research Approaches

A powerful strategy for unlocking the full potential of this compound lies in the synergy between experimental and computational research. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to predict the molecule's electronic structure, reactivity, and spectroscopic properties. These theoretical insights can guide the design of new experiments and help in the interpretation of experimental results.

For example, computational modeling could be used to predict the most likely sites for electrophilic or nucleophilic attack, identify the most stable conformations of the molecule, and estimate the activation barriers for various chemical reactions. This predictive power can save significant time and resources in the laboratory by focusing experimental efforts on the most promising avenues of research. The integration of computational and experimental approaches will undoubtedly accelerate the exploration of the chemical space around this compound.

Q & A

Q. How can researchers optimize the synthesis of Methyl 2-(Cyanomethyl)nicotinate to improve yield and purity?

- Methodological Answer : Synthesis optimization typically involves solvent selection, catalyst use, and reaction temperature control. For example:

- Solvent Systems : Polar aprotic solvents like DMF or DMSO enhance reactivity in nucleophilic substitution reactions involving cyanomethyl groups .

- Catalysts : Transition-metal catalysts (e.g., Pd/Cu systems) can facilitate cross-coupling reactions for introducing substituents .

- Temperature : Reactions are often conducted at 60–80°C to balance kinetics and side-product formation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) ensures high purity (>95%) .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR confirm structural integrity, with cyanomethyl protons appearing at δ 3.8–4.2 ppm and ester carbonyls at δ 165–170 ppm .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity, with UV detection at 254 nm .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) validates molecular formula (CHNO) .

- Ion Mobility Spectrometry (IMS) : Collision cross-section (CCS) values predict adduct behavior (e.g., [M+H] CCS ≈ 180–200 Ų) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from cyanide-related byproducts .

- Waste Disposal : Neutralize cyanide residues with bleach (NaOCl) before disposal .

Advanced Research Questions

Q. How do structural modifications at the cyanomethyl position influence the compound’s bioactivity?

- Methodological Answer :

- Substitution Strategies : Replace cyanomethyl with trifluoromethyl (CF) or boronate esters to alter electron-withdrawing effects and metabolic stability .

- Bioactivity Assays : Test modified derivatives in:

- Antimicrobial Studies : Minimum inhibitory concentration (MIC) assays against S. aureus and E. coli .

- Anti-inflammatory Models : COX-2 inhibition assays (IC determination via ELISA) .

- SAR Analysis : Correlate substituent electronegativity with activity (e.g., CF enhances potency 3-fold vs. CN) .

Q. What computational strategies predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to cytochrome P450 enzymes (PDB: 1TQN). Key interactions include H-bonding with pyridine-N and hydrophobic contacts with cyanomethyl .

- QSAR Modeling : Train models on datasets of nicotinate derivatives (e.g., IC vs. descriptors like logP, polar surface area) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of target-ligand complexes .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Meta-Analysis : Aggregate data from PubChem and ChEMBL, applying statistical weighting for assay variability (e.g., cell-line differences) .

- Dose-Response Validation : Re-test disputed compounds using standardized protocols (e.g., 10-point dilution series, n=3 replicates) .

- Mechanistic Studies : Employ CRISPR-edited cell lines to isolate target pathways (e.g., NF-κB knockdown to confirm anti-inflammatory effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.